(2S)-6-Methylheptane-2,5-diol
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Overview
Description
(2S)-6-Methylheptane-2,5-diol is an organic compound with the molecular formula C8H18O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a specific spatial arrangement that makes it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Methylheptane-2,5-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 6-methylheptan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-Methylheptane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptane-2,5-dichloride.
Scientific Research Applications
(2S)-6-Methylheptane-2,5-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism by which (2S)-6-Methylheptane-2,5-diol exerts its effects depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various metabolic processes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s chiral nature also allows it to interact selectively with other chiral molecules, enhancing its specificity and efficacy in certain applications.
Comparison with Similar Compounds
Similar Compounds
(2R)-6-Methylheptane-2,5-diol: The enantiomer of (2S)-6-Methylheptane-2,5-diol, with similar chemical properties but different optical activity.
6-Methylheptane-2,5-dione: An oxidized form of the compound, lacking hydroxyl groups.
6-Methylheptanoic acid: A carboxylic acid derivative formed through oxidation.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct optical properties and reactivity. This makes it valuable in applications requiring enantiomerically pure compounds, such as asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
820247-85-6 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(2S)-6-methylheptane-2,5-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3/t7-,8?/m0/s1 |
InChI Key |
MFBMFHMAWZBOEZ-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](CCC(C(C)C)O)O |
Canonical SMILES |
CC(C)C(CCC(C)O)O |
Origin of Product |
United States |
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